molecular formula C20H15FN4OS B2805892 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 920346-41-4

2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2805892
CAS No.: 920346-41-4
M. Wt: 378.43
InChI Key: HLXSWEBACMVNBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-fluorophenyl)acetamide is a heterocyclic molecule featuring a fused benzo-pyrido-diazepine core, a thioether linkage, and an acetamide group substituted with a 3-fluorophenyl moiety. While direct synthesis data for this compound are unavailable, analogous molecules, such as those with thieno-triazolo-diazepine scaffolds, are synthesized via hydrolysis and conjugation of commercial precursors (e.g., JQ1 derivatives), followed by deprotection . The fluorophenyl substituent may enhance binding specificity, as seen in kinase inhibitors like GW583340 .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4OS/c21-13-5-3-6-14(11-13)23-18(26)12-27-20-15-7-1-2-8-16(15)24-19-17(25-20)9-4-10-22-19/h1-11H,12H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXSWEBACMVNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N2)N=CC=C3)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Chemistry

(S)-N-(4-Aminobutyl)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-acetamide (Compound 39)
  • Core Structure: Replaces the benzo-pyrido-diazepine with a thieno-triazolo-diazepine system.
  • Substituents: Features a 4-chlorophenyl group and a 4-aminobutyl linker, contrasting with the 3-fluorophenyl and unmodified acetamide in the target compound.
  • Implications: The chlorophenyl group may increase hydrophobicity, while the aminobutyl linker could enhance solubility or cellular uptake .
Property Target Compound Compound 39
Core Heterocycle Benzo[e]pyrido[3,2-b][1,4]diazepine Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine
Substituent on Aromatic Ring 3-Fluorophenyl 4-Chlorophenyl
Acetamide Modification None (direct N-(3-fluorophenyl) attachment) 4-Aminobutyl linker

Kinase-Targeting Fluorophenyl Derivatives

GW583340 and Tyrphostin AG1478
  • GW583340 : Contains an N-(3-chloro-4-{[3-fluorophenyl]methoxy}phenyl) group linked to a quinazolinamine core. The fluorophenylmethoxy group may enhance selectivity for tyrosine kinases, as seen in epidermal growth factor receptor (EGFR) inhibitors .
  • Tyrphostin AG1478 : A chlorophenyl-substituted quinazolinamine with demonstrated EGFR inhibition (IC50 ~ 20 nM). The 3-fluorophenyl group in the target compound could similarly improve target affinity while reducing off-target effects compared to chlorophenyl .
Compound Core Structure Key Substituent Biological Target Hypothesized IC50
Target Compound Benzo-pyrido-diazepine 3-Fluorophenyl Kinases/GPCRs Not reported
GW583340 Quinazoline 3-Fluorophenylmethoxy EGFR <100 nM (estimated)
Tyrphostin AG1478 Quinazoline 3-Chlorophenyl EGFR ~20 nM

Acetamide Derivatives with Environmental Impact

Perfluoroalkylthio Acetamides (e.g., CAS 2738952-61-7)
  • Structure : Feature perfluoroalkylthio groups (-S-C4-20F) attached to acetamide.
  • Contrast: The target compound’s non-fluorinated thioether group likely reduces environmental persistence but may decrease lipophilicity compared to perfluoro analogs .

Key Research Findings and Hypotheses

Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl group in the target compound may offer better metabolic stability and receptor selectivity than chlorophenyl analogs, as fluorine’s electronegativity strengthens hydrogen bonding without significant steric hindrance .

Thioether Linkage : Unlike perfluoroalkylthio derivatives, the target’s thioether group balances moderate lipophilicity and reduced environmental risk .

Diazepine Core Flexibility: The benzo-pyrido-diazepine system may confer conformational flexibility, enhancing binding to dynamic targets like GPCRs compared to rigid scaffolds (e.g., pyrido-thiazino-acridines in Shermilamine B) .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:
The synthesis of structurally analogous benzodiazepine-thioacetamide derivatives typically involves:

  • Multi-step reactions (e.g., nucleophilic substitution, cyclization) requiring precise control of temperature (e.g., 60–120°C), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time (12–48 hours) to maximize yield .
  • Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
  • Characterization via 1^1H/13^{13}C NMR (to confirm thioether and acetamide linkages) and HRMS (for molecular weight validation) .

Basic: How do researchers validate the structural integrity of this compound post-synthesis?

Answer:
Key analytical techniques include:

  • NMR spectroscopy :
    • 1^1H NMR peaks at δ 7.2–8.5 ppm confirm aromatic protons from the benzodiazepine and fluorophenyl groups.
    • 19^{19}F NMR detects the fluorine substituent (δ -110 to -120 ppm) .
  • Mass spectrometry : HRMS or ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error .
  • X-ray crystallography (if crystals are obtainable) to resolve bond angles and stereochemistry .

Advanced: How can contradictory bioactivity data across studies be resolved?

Example Contradiction : Discrepancies in reported IC50_{50} values for kinase inhibition.
Methodological Resolution :

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hours), and solvent controls (DMSO concentration ≤0.1%) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 3-fluorophenyl with 4-chlorophenyl) to identify substituent-dependent trends .
  • Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR or CDK2) and correlate with experimental IC50_{50} .

Advanced: What strategies are employed to study the compound’s pharmacokinetics and metabolic stability?

Answer:

  • In vitro ADME assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
    • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • Metabolite identification :
    • LC-HRMS detects phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites .
    • CYP450 inhibition assays (e.g., CYP3A4) to assess drug-drug interaction risks .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Anticancer activity : MTT assay in cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination after 48-hour exposure .
  • Antimicrobial testing : Broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., HDAC or topoisomerase II inhibition) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Core modifications : Synthesize analogs with:
    • Varied diazepine ring sizes (e.g., 6-membered vs. 7-membered).
    • Alternative substituents (e.g., 3-fluorophenyl → 3-trifluoromethylphenyl) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., acetamide carbonyl) and hydrophobic regions .
  • Bioisosteric replacement : Replace the thioether linkage with sulfone or sulfonamide groups to assess potency changes .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : -20°C in amber vials under inert gas (argon) to prevent oxidation of the thioether group .
  • Degradation monitoring :
    • Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts .
    • TLC (silica gel, ethyl acetate) to monitor purity over time .

Advanced: How can researchers elucidate the mechanism of action (MoA) for observed anticancer effects?

Answer:

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., Bcl-2, caspase-3) .
  • In vivo xenograft models : Dose-response studies in BALB/c mice with tumor volume monitoring .

Basic: What solvents are compatible with this compound for biological assays?

Answer:

  • Primary solvent : DMSO (stock solutions at 10 mM).
  • Dilution solvents : PBS (pH 7.4) or cell culture medium (e.g., DMEM with 10% FBS) .
  • Avoid : Chlorinated solvents (e.g., chloroform) due to potential reactivity with the thioacetamide group .

Advanced: How can computational methods guide the optimization of this compound’s solubility?

Answer:

  • QSAR modeling : Use MOE or Dragon descriptors to correlate logP with solubility .
  • Co-crystal screening : Screen with co-formers (e.g., succinic acid) via slurry crystallization to enhance aqueous solubility .
  • Salt formation : React with HCl or sodium citrate to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.